molecular formula C10H13NO B8608381 N-ethyl4-hydroxy-dihydroindole

N-ethyl4-hydroxy-dihydroindole

Cat. No.: B8608381
M. Wt: 163.22 g/mol
InChI Key: COHIKSCTBXUBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl4-hydroxy-dihydroindole is a synthetically designed dihydroindole derivative offered for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its significant role in designing molecules that interact with a wide array of biological targets . This particular compound features a core dihydroindole structure, which is a common motif in bioactive natural products and pharmaceuticals, and is substituted with N-ethyl and hydroxy functional groups that can be leveraged for further chemical modification and structure-activity relationship (SAR) studies . Indole derivatives are extensively investigated in oncology research for their ability to regulate numerous proteins and genes involved in cancer development . Several FDA-approved anti-cancer drugs, such as sunitinib and panobinostat, contain the indole ring system, underscoring its therapeutic relevance . Researchers can utilize this compound as a key synthetic intermediate or a lead compound for developing novel therapeutic agents. Its structure allows for exploration of interactions with various oncogenic targets, including protein kinases, tubulin, and topoisomerase enzymes . Furthermore, the scaffold's versatility makes it a candidate for probing pathways like PI3K/AKT/mTOR and for designing apoptosis inducers . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-ethyl-2,3-dihydroindol-4-ol

InChI

InChI=1S/C10H13NO/c1-2-11-7-6-8-9(11)4-3-5-10(8)12/h3-5,12H,2,6-7H2,1H3

InChI Key

COHIKSCTBXUBIL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=CC=C2O

Origin of Product

United States

Advanced Synthetic Methodologies for N Ethyl 4 Hydroxy Dihydroindole and Analogues

Strategies for Dihydroindole Ring Construction

Constructing the dihydroindole scaffold is a central challenge in the synthesis of numerous biologically active molecules and pharmaceutical agents. nih.gov Methodologies have evolved to provide access to these structures from diverse starting materials, including indoles, nitroarenes, and oxindoles, through various transformative reactions.

Reductive cyclization represents a powerful class of reactions for forming heterocyclic systems. These methods typically involve the reduction of a functional group, which then initiates an intramolecular cyclization to form the dihydroindole ring in a single synthetic operation or a rapid sequence.

The direct reduction of the corresponding indole (B1671886) is a common method for preparing dihydroindoles. This transformation targets the 2,3-double bond of the indole pyrrole (B145914) ring. While various reducing agents can be employed, achieving chemoselectivity is crucial, especially in highly functionalized molecules.

Common methods for the reduction of indoles include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or rhodium. The conditions can be tuned to selectively reduce the pyrrole ring without affecting other reducible functional groups.

Chemical Reduction: A variety of chemical reagents can effect this transformation. These include dissolving metal reductions (like sodium in liquid ammonia), and hydride reagents. Boron hydrides, in particular, have been utilized for this purpose. nih.gov

Photochemical Reduction: Recent advancements include metal- and photocatalyst-free methods. For instance, a direct photo-induced reductive Heck cyclization of certain indole derivatives has been developed, which proceeds via radical intermediates upon irradiation with UVA/blue LEDs. nih.gov This method shows good tolerance for various functional groups. nih.gov

The choice of method depends on the substrate's functional groups and the desired selectivity. For instance, in the synthesis of melatonin analogues, direct reduction of activated indoles is a common strategy. nih.gov

Table 1: Selected Methods for Reduction of Indoles to Dihydroindoles

Method Reagents/Conditions Key Features
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Rh catalyst Widely applicable; conditions can be tuned for selectivity.
Borane Reduction BH₃·THF, NaBH₄/I₂ Effective for certain functionalized indoles. nih.gov
Photo-induced Reduction UVA/blue LEDs, DIPEA Metal- and photocatalyst-free; proceeds via radical intermediates. nih.gov

The reductive cyclization of ortho-substituted nitroarenes is a versatile and powerful strategy for constructing the indole and dihydroindole core. This approach involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.

A prominent example is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes or related nitroalkenes. mdpi.com In these reactions, carbon monoxide (CO) often serves as the terminal reductant, being oxidized to carbon dioxide. nih.gov Formate esters, such as phenyl formate, have been successfully employed as effective CO surrogates, avoiding the need for pressurized, gaseous CO and often leading to excellent yields. mdpi.comresearchgate.net This methodology is compatible with a wide array of functional groups. researchgate.net

The general sequence involves:

Reduction of the nitro group, often mediated by a transition metal catalyst (e.g., Palladium). nih.gov

Intramolecular nucleophilic attack of the resulting amino group onto the adjacent alkene or other electrophilic moiety.

Subsequent cyclization and aromatization or stabilization at the dihydroindole oxidation state.

This strategy has been applied to the synthesis of complex heterocyclic systems, such as the double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to afford pyrrolo[3,2-g]indoles. nih.gov The reaction conditions are typically mild, which enhances their applicability. nih.gov

Table 2: Palladium-Catalyzed Reductive Cyclization of Nitroarenes

Substrate Type Catalyst System Reductant (or Surrogate) Product
2-Nitrostyrenes Pd/phenanthroline complex Phenyl formate Indoles researchgate.net
1,4-Dialkenyl-2,3-dinitrobenzenes Palladium catalyst Carbon Monoxide Pyrroloindoles nih.gov
1,4-Bis(2-nitroaryl)-1,3-butadienes Palladium catalyst Carbon Monoxide Biindoles nih.gov

Oxindoles serve as valuable precursors for the synthesis of dihydroindoles. The conversion involves the reduction of the C2-carbonyl group of the oxindole ring. This transformation can be achieved using various reducing agents, with the choice of reagent being critical to prevent over-reduction or side reactions.

Commonly used reducing agents for this conversion include:

Boron Hydrides: Reagents such as borane-tetrahydrofuran complex (BH₃·THF) are effective for reducing the amide carbonyl of the oxindole to a methylene (B1212753) group, directly yielding the dihydroindole scaffold. nih.govnih.gov The use of sodium borohydride in the presence of iodine, which generates borane in situ, has also been reported for the reduction of related nitrile precursors derived from oxindoles. nih.gov

Lithium Aluminium Hydride (LiAlH₄): This powerful reducing agent can also be used, although it is less selective than borane and may reduce other functional groups present in the molecule. researchgate.net

Diisobutylaluminium Hydride (DIBAL-H): In some cases, DIBAL-H has been shown to be superior to LiAlH₄ for the reduction of oxindoles, leading to fewer indoline (B122111) byproducts compared to the desired indoles. researchgate.net

A synthetic strategy might involve preparing a polyfunctionalized 2-oxindole and then chemoselectively reducing it to the desired dihydroindole derivative. nih.gov This approach is particularly useful for creating analogues of complex natural products like melatonin. nih.govnih.gov

Cascade or tandem reactions offer a highly efficient route to complex molecular architectures by combining multiple bond-forming events in a single operational step. These strategies are prized for their atom and step economy.

The classic Fischer indole synthesis produces an aromatic indole from a phenylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.org However, this reaction can be strategically halted or "interrupted" before the final aromatization step to yield a dihydroindole (indoline) core. This variant is known as the interrupted Fischer indolization. nih.gov

The key to this strategy is the condensation of a hydrazine with a substrate containing a latent aldehyde, such as a hemiaminal or lactol. nih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a tandem acs.orgacs.org-sigmatropic rearrangement and a subsequent cyclization cascade. nih.gov Instead of eliminating ammonia or water to form an indole, the reaction terminates after the cyclization of the rearranged intermediate, directly affording the fused indoline ring system.

This methodology has proven effective for accessing a variety of fused indoline systems, including furoindolines and pyrrolidinoindolines, which are present in numerous natural products. nih.gov A reductive variant of this process, the reductive interrupted Fischer indolization, has also been developed, which rapidly generates complex pentacyclic dihydroindole frameworks in a one-pot manner with high selectivity. acs.org This method has been instrumental in the total syntheses of various Aspidosperma alkaloids. acs.org

Table 3: Comparison of Classical vs. Interrupted Fischer Indolization

Feature Classical Fischer Indolization Interrupted Fischer Indolization
Reactants Phenylhydrazine + Aldehyde/Ketone Phenylhydrazine + Latent Aldehyde (e.g., Hemiaminal) nih.gov
Key Intermediate Phenylhydrazone → Diimine Phenylhydrazone
Key Transformation acs.orgacs.org-Sigmatropic Rearrangement acs.orgacs.org-Sigmatropic Rearrangement / Cyclization Cascade nih.gov
Final Product Aromatic Indole Dihydroindole (Indoline)
Final Step Elimination of NH₃ Termination after cyclization

Cascade and Tandem Reactions for Dihydroindole Formation

[4+2] Annulation Reactions Leading to Dihydroindoles

[4+2] annulation, or Diels-Alder reactions, and related cycloadditions represent a powerful strategy for the construction of the dihydroindole core. These reactions involve the combination of a four-atom component (diene) with a two-atom component (dienophile) to form a six-membered ring, which can be a precursor to or part of the dihydroindole system.

A notable approach involves the phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles. nih.gov This methodology proceeds through a tandem dearomatization-aromatization process to afford functionalized dihydrocarbazoles, which are structurally related to dihydroindoles, with high optical purity (up to 97% ee) under mild conditions. nih.gov The proposed catalytic cycle begins with the addition of a chiral phosphine catalyst to the allenoate, which then reacts with the 3-nitroindole. A subsequent intramolecular conjugate addition and elimination of HNO₂ furnishes the final product and regenerates the catalyst. nih.gov While this specific example leads to dihydrocarbazoles, the underlying principle of a [4+2] cycloaddition to modify the indole core is applicable to the synthesis of complex dihydroindoles.

Furthermore, substrate-controlled regiodivergent annulation reactions of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles have been developed to produce fused dihydropyrrolidone derivatives. acs.org Depending on the reaction conditions and the catalyst, either a [3+3] or a [4+2] annulation pathway can be favored. The [4+2] annulation proceeds via a vinylogous Michael addition followed by an intramolecular oxa-Michael cyclization. acs.org This demonstrates the versatility of annulation strategies in constructing diverse heterocyclic frameworks related to dihydroindoles.

A palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides has also been reported for the synthesis of indolines (dihydroindoles). rsc.org This method is advantageous as it allows for the direct use of the hydroxyl group as a leaving group and proceeds under mild conditions. rsc.org

Reaction Type Reactants Catalyst/Conditions Key Features
Phosphine-catalyzed [4+2] annulationAllenoates and 3-nitroindolesChiral phosphineEnantioselective, tandem dearomatization-aromatization nih.gov
Substrate-controlled [4+2] annulation2,3-dioxopyrrolidines and 3-alkylidene oxindolesQuinuclidine-based catalystRegiodivergent, forms fused dihydropyrrolidones acs.org
Palladium-catalyzed [4+1] annulation(2-aminophenyl)methanols and sulfoxonium ylidesPalladium(II)/Brønsted acidDirect use of OH as a leaving group, mild conditions rsc.org
Organocatalytic Cascade Syntheses

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including dihydroindoles, by avoiding the use of metal catalysts. Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly attractive for their efficiency.

The catalytic asymmetric cascade reaction of 7-vinylindoles with isatin-derived 3-indolylmethanols, in the presence of a chiral phosphoric acid derivative, provides a route to C7-functionalized indoles. nih.gov This reaction proceeds through a vinylogous Michael addition/Friedel-Crafts process, constructing complex cyclopenta[b]indole and spirooxindole frameworks with excellent diastereoselectivity and enantioselectivity. nih.gov The dual hydrogen-bonding activation of the reactants by the chiral phosphoric acid is crucial for the reaction's success. nih.gov

Aminocatalysis has been employed in the synthesis of chiral spirooxindoles. mdpi.com For instance, an oxa-Michael-Michael cascade reaction between an alkenylisatin and 2-hydroxycinnamaldehyde can furnish spirooxindole derivatives. mdpi.com These strategies highlight the potential of organocatalytic cascade reactions to build the spirocyclic core often found in biologically active indole alkaloids.

Reaction Type Reactants Catalyst Key Features
Asymmetric cascade reaction7-vinylindoles and isatin-derived 3-indolylmethanolsChiral phosphoric acidDiastereo- and enantioselective synthesis of C7-functionalized indoles nih.gov
Oxa-Michael-Michael cascadeAlkenylisatins and 2-hydroxycinnamaldehydeAminocatalystSynthesis of chiral spirooxindoles mdpi.com

Transition Metal-Catalyzed Dihydroindole Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide array of transformations for the construction of dihydroindoles with high efficiency and selectivity.

Palladium-Catalyzed Cyclizations (e.g., Intramolecular Amination)

Palladium catalysts are widely used for the synthesis of indoles and dihydroindoles due to their versatility in facilitating carbon-carbon and carbon-heteroatom bond formation. mdpi.com Intramolecular cyclization strategies are particularly effective for constructing the dihydroindole ring system. nih.govnih.gov

One common approach is the intramolecular amination of an appropriately substituted precursor. For instance, the palladium-catalyzed coupling of an aryl bromide with a hydrazone, followed by Fischer indole synthesis conditions, provides a powerful route to indoles. nih.govnih.gov Milder palladium-catalyzed methods, such as the Mori-Ban and Larock indole syntheses, have also been developed, though they may require more complex starting materials. nih.govnih.gov

A novel palladium-catalyzed indole synthesis involves the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which yields 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org The reaction is believed to proceed through the formation of a palladium-hydride species that inserts into the alkyne, followed by rearrangement to form the indole ring. organic-chemistry.org Furthermore, palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate as a carbon monoxide surrogate offers another route to the indole core. mdpi.com

The palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, is an effective method for the vicinal difunctionalization of an aryl halide and its ortho-C─H bond, which has been applied to the synthesis of indoles and indolines. nih.govnih.gov

Reaction Type Catalyst System Key Features
Intramolecular AminationPalladium complexesForms C-N bond to complete the dihydroindole ring mdpi.comnih.govnih.gov
Cyclization of 2-(1-alkynyl)-N-alkylideneanilinesPd(OAc)₂ / tri-n-butylphosphineForms 2-substituted-3-(1-alkenyl)indoles organic-chemistry.org
Reductive Cyclization of β-nitrostyrenesPdCl₂(CH₃CN)₂ / 1,10-phenanthrolineUses phenyl formate as a CO surrogate mdpi.com
Pd/NBE Cooperative Catalysis (Catellani Reaction)Palladium / NorborneneVicinal difunctionalization of aryl halides nih.govnih.gov
Iridium-Catalyzed Dehydrogenation/Functionalization of Indolines

Iridium catalysts have shown significant utility in the synthesis and modification of dihydroindoles. A key application is the dehydrogenation of indolines (2,3-dihydroindoles) to form indoles. This transformation is an important method for generating the aromatic indole ring system. researchgate.net

Furthermore, iridium catalysts can be employed in the synthesis of tetrahydro-1H-indoles, a type of dihydroindole, through the acceptorless dehydrogenative condensation (ADC) of secondary alcohols and 2-aminocyclohexanol. mdpi.comresearchgate.net This sustainable process yields the desired product along with dihydrogen and water as the only byproducts. The resulting tetrahydroindoles can be subsequently dehydrogenated to the corresponding indoles using a heterogeneous palladium catalyst. mdpi.comresearchgate.net

An iridium-catalyzed N-H insertion cascade reaction of naphthylamines with α-diazocarbonyl compounds has also been developed for the synthesis of functionalized indoles, demonstrating the versatility of iridium catalysis in indole synthesis. researchgate.net

Other Metal-Mediated Approaches

A variety of other transition metals have been successfully employed in the synthesis of dihydroindoles. For instance, cobalt(III)-catalyzed intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines provides an efficient route to indoles. mdpi.com Copper-catalyzed approaches often involve the generation of electrophilic carbene intermediates from α-carbonyl diazo compounds, which can then undergo cyclopropanation with the indole C2-C3 double bond to form spirocyclic indole derivatives. chemrxiv.org

Gold-catalyzed cycloisomerization reactions have also proven effective in the synthesis of complex indole-containing natural products.

Metal Reaction Type Key Features
CobaltIntramolecular cross-dehydrogenative couplingEfficient synthesis of indoles from ortho-alkenylanilines mdpi.com
CopperCyclopropanation with α-carbonyl diazo compoundsFormation of spirocyclic indole derivatives chemrxiv.org
GoldCycloisomerizationSynthesis of complex indole-containing natural products

Metal-Free and Green Chemistry Approaches for Dihydroindole Synthesis

In recent years, there has been a growing emphasis on developing synthetic methodologies that are more environmentally friendly and sustainable. This has led to the exploration of metal-free and green chemistry approaches for the synthesis of dihydroindoles.

Metal-free intramolecular C(sp²)–H amination can be achieved using iodine as a mediator in an electrochemical setup, allowing for the switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org Another metal-free approach involves the C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant to afford a range of substituted indoles. researchgate.net This method is operationally simple and avoids the need for expensive transition-metal catalysts. researchgate.net

A novel domino strategy for the construction of bridged bis-thiopyrano[2,3-b]indoles involves the reaction of 3-formylchromones and indoline-2-thiones under mild conditions, facilitated by the synergistic action of a base (NaHCO₃) and a catalytic acid (ZnCl₂). acs.org

Green chemistry principles have also been applied to the Friedel-Crafts reaction between aldehydes and indoles, a common method for synthesizing bis(indolyl)methanes. beilstein-journals.org The use of water as a solvent and organocatalysts, such as N-heterocyclic iod(az)olium salts, provides a more sustainable alternative to traditional Lewis or Brønsted acid catalysis. beilstein-journals.org Furthermore, a sustainable multicomponent synthesis of indoles has been developed from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides in ethanol without a metal catalyst. rsc.org

Approach Methodology Key Features
Electrochemical SynthesisIntramolecular C(sp²)–H amination with iodine mediatorMetal-free, switchable synthesis of indolines and indoles organic-chemistry.org
Oxidant-Mediated CyclizationC-H amination of N-Ts-2-alkenylanilines with DDQMetal-free, operationally simple researchgate.net
Domino ReactionReaction of 3-formylchromones and indoline-2-thionesSynergistic base/acid catalysis, mild conditions acs.org
Green Friedel-Crafts ReactionReaction of aldehydes and indoles in waterUse of organocatalysts, sustainable solvent beilstein-journals.org
Multicomponent SynthesisReaction of anilines, glyoxal dimethyl acetal, formic acid, and isocyanidesMetal-free, benign solvent (ethanol) rsc.org
Solvent-Free and Microwave-Assisted Syntheses

The quest for greener and more efficient chemical processes has led to the exploration of solvent-free and microwave-assisted syntheses for dihydroindole derivatives. These methods often result in higher yields, shorter reaction times, and a reduced environmental footprint.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole analogues. nih.gov This technology utilizes microwave radiation to rapidly heat the reaction mixture, often leading to dramatic rate enhancements compared to conventional heating. For instance, the synthesis of 4-hydroxy indole, a key intermediate, has been achieved with good yields in minutes using focused microwave irradiation. actascientific.comactascientific.com This approach not only saves time and energy but can also lead to cleaner reactions with fewer byproducts. actascientific.com The cycloisomerization of 2-alkynylanilines to form indoles can be effectively promoted by microwave heating in water, avoiding the need for metal catalysts. elte.hu

Solvent-free reactions, or solid-state reactions, offer another environmentally benign approach. By eliminating the solvent, these methods reduce waste and can sometimes lead to different reactivity and selectivity. The modified Bischler reaction, a condensation reaction to form indoles, can be performed under solvent-free conditions, which is particularly relevant to green chemistry principles. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Hydroxy Indole

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes actascientific.comactascientific.com
Energy Consumption HighLow actascientific.com
Yield VariableGenerally Good to High actascientific.comelte.hu
Solvent Use Often requires organic solventsCan be performed in water or solvent-free elte.huresearchgate.net
Byproducts Can be significantOften reduced actascientific.com
Use of Ionic Liquids and Water as Solvents

The choice of solvent plays a critical role in the outcome of a chemical reaction. The use of unconventional solvents like ionic liquids and water is gaining traction in the synthesis of heterocyclic compounds like N-ethyl-4-hydroxy-dihydroindole, offering unique advantages in terms of reactivity, selectivity, and sustainability.

Ionic Liquids (ILs) are salts that are liquid at or near room temperature and are considered "green solvents" due to their low vapor pressure, thermal stability, and recyclability. youtube.com In the synthesis of indoles, Brønsted acidic ionic liquids have been successfully employed as catalysts in the Fischer indole synthesis, providing excellent yields under mild conditions. researchgate.net The use of ILs can enhance reaction rates and may offer a simpler work-up procedure, as the product can often be easily separated from the ionic liquid, which can then be reused. researchgate.net The alkylation of indole salts, a key step in the synthesis of N-substituted indoles, has been shown to be more efficient in ionic liquids compared to conventional organic solvents. researchgate.net

Water as a solvent is highly desirable from an environmental and economic perspective. While organic compounds often have limited solubility in water, performing reactions in aqueous media can offer unique reactivity and selectivity. Microwave-assisted cycloisomerization of 2-alkynylanilines to indoles has been successfully carried out in water, eliminating the need for metal catalysts and organic solvents. elte.hu

Organocatalytic and Biocatalytic Pathways

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for the synthesis of complex molecules with high stereoselectivity. These methods offer mild reaction conditions and can avoid the use of toxic heavy metals.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While specific organocatalytic methods for N-ethyl-4-hydroxy-dihydroindole are not extensively detailed in the provided context, the principles of organocatalysis are applicable to various steps in its synthesis. For example, proline-catalyzed reactions under microwave irradiation have been used for the synthesis of related quinoline derivatives, demonstrating the potential of organocatalysis in constructing heterocyclic cores. wjbphs.com

Biocatalysis employs enzymes to carry out chemical reactions with high specificity and selectivity. Oxygenating biocatalysts, such as cytochrome P450s, are particularly relevant for introducing hydroxyl groups into organic molecules. nih.gov These enzymes can catalyze the C-H hydroxylation of various substrates with high regioselectivity under mild, aqueous conditions. nih.gov This approach could be a valuable strategy for the direct and selective introduction of the 4-hydroxyl group onto a dihydroindole scaffold, potentially offering a more efficient and environmentally friendly alternative to traditional chemical oxidation methods. nih.gov

Regioselective Introduction of the 4-Hydroxyl Functionality

The precise placement of the hydroxyl group at the 4-position of the dihydroindole ring is a critical challenge in the synthesis of N-ethyl-4-hydroxy-dihydroindole. Several strategies have been developed to achieve this regioselectivity.

Oxidation of Dihydroindoles to 4-Hydroxy-dihydroindoles

Direct oxidation of a dihydroindole precursor is a potential route to introduce the 4-hydroxyl group. However, controlling the regioselectivity of this oxidation can be challenging, as other positions on the aromatic ring may also be susceptible to oxidation. Facile regioselective oxidation of indoles to 2-oxindoles has been reported using sulfuric acid adsorbed on silica gel, highlighting that specific reagents can direct oxidation to a particular position. rsc.org While this example focuses on the 2-position, it underscores the principle of using specific conditions to achieve regiocontrol in indole oxidation. The development of new catalytic systems that can selectively activate the C4-H bond of the dihydroindole ring for oxidation remains an active area of research.

Synthesis from Pre-functionalized Cyclohexane Derivatives

A common and effective strategy for ensuring the correct placement of the hydroxyl group is to start with a precursor that already contains the desired functionality. The synthesis of 4-hydroxyindole, a direct precursor to N-ethyl-4-hydroxy-dihydroindole, can be achieved from pre-functionalized cyclohexane derivatives. For example, a method for synthesizing 4-hydroxyindole involves using 1,3-cyclohexanedione as a starting material. google.com This approach builds the indole ring system onto a pre-existing six-membered ring that already possesses the oxygen functionality at the correct relative position. This strategy avoids the challenges of regioselective oxidation of the indole ring itself.

Hydroxy-Directed Enantioselective Functionalization of Indole Systems

For the synthesis of chiral analogues of N-ethyl-4-hydroxy-dihydroindole, methods that allow for the enantioselective functionalization of the indole ring are highly valuable. The existing hydroxyl group can be used as a directing group to control the stereochemical outcome of subsequent reactions. While direct enantioselective C-H functionalization of the indole C7-position has been reported, the principle of using a directing group is broadly applicable. nih.gov For instance, a Cinchona-derived squaramide has been shown to catalyze the reaction between hydroxyindoles and isatins, leading to enantioenriched indoles with excellent regioselectivity and high enantiocontrol. acs.orgnih.gov This demonstrates that a hydroxyl group can effectively direct the functionalization of other positions on the indole ring in a stereocontrolled manner. Nickel-catalyzed hydroamination of unactivated alkenes can be directed by a native hydroxyl group to achieve regio- and enantioselective addition. acs.org

N-Alkylation Strategies for N-ethyl-4-hydroxy-dihydroindole Synthesis

Introducing the N-ethyl group onto the dihydroindole core is a pivotal step. Various N-alkylation strategies have been developed to achieve this transformation efficiently.

Direct N-ethylation involves the reaction of a dihydroindole intermediate with an ethylating agent. Classical conditions for N-alkylation often employ sodium hydride as a base to deprotonate the indole nitrogen, followed by the addition of an ethyl halide in a solvent like DMF or THF. rsc.org However, this method can have limitations regarding reagent toxicity and substrate scope. rsc.org

More modern and milder approaches utilize catalytic systems. For instance, iridium-catalyzed N-alkylation of indolines with alcohols in water has been reported as an environmentally friendly alternative. organic-chemistry.org This method leverages the tandem dehydrogenation of the N-heterocycle and the alcohol. organic-chemistry.org Iron catalysts have also been employed to achieve N-alkylation of indolines using alcohols. nih.gov

A dearomatization-rearomatization strategy has been developed for the reductive cross-coupling of indoles with ketones in water, addressing the challenge of the poor nucleophilicity of the indole nitrogen. organic-chemistry.org

An alternative to direct N-alkylation is the incorporation of the N-ethyl group during the construction of the dihydroindole ring. This can be achieved by starting with an N-ethylated precursor.

One such method is a C–H functionalization approach that utilizes a [4+1] annulative double C–H functionalization of readily available N,N-dialkylanilines. nih.govnih.gov This protocol involves a site-selective hydrogen atom transfer and the addition of a sulfonyl diazo coupling partner. nih.govnih.gov

The Fischer indolisation–N-alkylation sequence offers a one-pot, three-component protocol for the rapid synthesis of 1,2,3-trisubstituted indoles, where the N-alkyl group can be introduced concurrently. rsc.org

Protecting groups are often essential in multi-step syntheses to mask reactive functional groups and ensure selective transformations. In the context of N-alkylation, protecting groups can be used on the indole nitrogen to direct other reactions before the ethyl group is introduced.

Various N-protecting groups, such as benzyl, MOM, and SEM, are amenable to oxidative coupling reactions of indoles. uri.edu The choice of protecting group can influence the reactivity and outcome of subsequent steps. For example, the use of an electron-withdrawing tosyl group does not prevent oxidative coupling. uri.edu The 2-phenylsulfonylethyl group is a useful alkyl protecting group for nitrogen during indole synthesis, as it can be readily removed under basic conditions. researchgate.net

The o-nitrobenzyl group has also been explored as a nitrogen protecting group for indoles, which can be removed by photolysis. researchgate.net The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex dihydroindole derivatives.

Stereoselective Synthesis and Enantiomeric Control in Dihydroindole Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The stereoselective synthesis of dihydroindole derivatives is therefore of great importance to obtain the desired enantiomer with high purity.

The development of chiral catalysts is at the forefront of asymmetric synthesis. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Brønsted acid catalysts have been used to synthesize C₂-symmetric, spirocyclic compounds from indole and acetone. nih.gov Chiral phosphoric acids have also been utilized in the catalytic atroposelective synthesis of axially chiral 2-alkenylindoles. researchgate.net

Transition metal catalysts bearing chiral ligands are widely employed. For example, Pd-catalyzed asymmetric allylic substitution annulation using unstable enolizable ketimines as nucleophiles has been developed for the synthesis of chiral tetrahydroindoles. researchgate.net Chiral aziridine-phosphines have been used as ligands in the copper-catalyzed asymmetric Friedel–Crafts alkylation of indoles. mdpi.com

The catalytic asymmetric Friedel–Crafts reaction of indoles is a powerful method for creating optically active indole derivatives. nih.gov Both chiral metal complexes and chiral organocatalysts are effective in this transformation. nih.gov

Table 1: Comparison of N-Alkylation Strategies

Strategy Reagents/Conditions Advantages Disadvantages
Direct N-Ethylation Sodium hydride, ethyl halide in DMF/THF rsc.org Well-established, often high-yielding rsc.org Use of strong base, potential for side reactions rsc.org
Iridium catalyst, ethanol in water organic-chemistry.org Environmentally friendly, mild conditions organic-chemistry.org Catalyst cost and availability
Iron catalyst, ethanol nih.gov Less expensive catalyst, good yields nih.gov May require higher temperatures
Incorporation During Ring Formation N,N-diethylaniline, sulfonyl diazo compound nih.govnih.gov Convergent synthesis, builds complexity quickly nih.govnih.gov Substrate scope may be limited
Fischer Indolisation–N-alkylation rsc.org One-pot, three-component, rapid rsc.org May not be suitable for all substitution patterns

| Protecting Group Strategies | Use of protecting groups like Boc, Ts, SEM uri.eduresearchgate.net | Allows for selective functionalization at other positions uri.edu | Adds extra steps for protection and deprotection |

Diastereoselective Synthetic Routes

While specific diastereoselective syntheses targeting N-ethyl-4-hydroxy-dihydroindole are not extensively detailed in dedicated literature, the principles of stereocontrol in the synthesis of related heterocyclic scaffolds are well-established. Advanced methodologies can be applied to achieve high diastereoselectivity, primarily by targeting the prochiral ketone precursor, N-ethyl-2,3-dihydro-1H-indol-4(5H)-one. The key strategies revolve around the stereoselective reduction of the carbonyl group or diastereoselective cyclization reactions that construct the dihydroindole ring system with the desired stereochemistry.

Biocatalytic Ketone Reduction

One of the most powerful and green methodologies for establishing stereocenters is the use of biocatalysts, specifically ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzymes. These enzymes can reduce a ketone to a secondary alcohol with exceptionally high levels of both enantioselectivity and diastereoselectivity, often under mild reaction conditions.

The strategy involves the enzymatic reduction of a prochiral ketone precursor. For the synthesis of N-ethyl-4-hydroxy-dihydroindole, this would involve N-ethyl-2,3-dihydro-1H-indol-4(5H)-one. The enzyme provides a chiral environment that directs the delivery of a hydride (typically from a cofactor like NADPH or NADH) to one face of the carbonyl group, leading to the formation of a specific stereoisomer of the resulting alcohol. A cofactor recycling system, often using a sacrificial alcohol like isopropanol or a glucose/glucose dehydrogenase (GDH) system, is typically employed to make the process economically viable.

Research on a variety of ketone substrates has demonstrated the effectiveness of this approach. Oxidoreductases from various microorganisms, such as Lactobacillus brevis, Candida parapsilosis, and Ralstonia sp., have been successfully used for the stereoselective reduction of structurally diverse ketones. The choice of enzyme is crucial, as different enzymes can exhibit opposite stereopreferences, allowing for the selective synthesis of either the (R)- or (S)-alcohol. This versatility makes biocatalysis a highly attractive method for producing specific diastereomers of 4-hydroxy-dihydroindole analogues.

Table 1: Examples of Enzyme-Catalyzed Stereoselective Ketone Reductions

Enzyme/OrganismSubstrate TypeProductStereoselectivityYieldReference
Ketoreductases (KREDs)Substituted BenzophenonesChiral DiarylmethanolsUp to >99% ee>90%
Ralstonia sp. ADH (RasADH)1,4-Diaryl-1,4-dione(1S,4S)-1,4-Diaryl-1,4-diol98% de, >99% ee>99% (conv. 56%)
Lactobacillus brevis ADH (LBADH)Acetylenic KetonesChiral Propargylic AlcoholsHigh (tunable) eeN/A
Candida parapsilosis CR (CPCR)3,5-Dioxocarboxylates5-Hydroxy-3-keto estersExcellent eeN/A

Diastereoselective Chemical Reduction and Cyclization

Beyond biocatalysis, traditional chemical methods offer robust routes for diastereoselective synthesis. These can be broadly categorized into reagent-controlled reductions and substrate-controlled cyclizations.

Reagent-Controlled Reduction: This approach utilizes a chiral reducing agent to influence the facial selectivity of the reduction of the ketone precursor. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a stoichiometric borane source. This method is effective for the asymmetric reduction of various ketones. Similarly, chirally modified borohydrides, where ligands derived from chiral sources like amino acids or terpenes are used to modify reagents like sodium borohydride, can achieve high diastereoselectivity.

Diastereoselective Cyclization: An alternative to reducing a pre-formed ketone is to construct the dihydroindole ring in a manner that sets the desired stereochemistry during the cyclization step. For instance, tandem reactions that involve the reduction of a nitro group followed by a reductive amination/cyclization can produce highly substituted tetrahydroquinolines with excellent diastereocontrol. A similar strategy, starting from a suitably substituted nitrobenzene derivative, could be envisioned for the synthesis of the dihydroindole core. Furthermore, borane-catalyzed 1,7-hydride shift reactions in amino-substituted chalcones have been shown to produce dihydro-quinolin-4-ones with high cis-diastereoselectivity (>99:1). Adapting such intramolecular hydride shift or annulation strategies could provide a powerful means to control the stereochemistry of the 4-hydroxy group relative to other substituents on the dihydroindole ring.

Chemical Reactivity and Synthetic Transformations of N Ethyl 4 Hydroxy Dihydroindole Derivatives

Reactivity of the Dihydroindole Core

The dihydroindole, or indoline (B122111), scaffold is characterized by a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. The lone pair of electrons on the nitrogen atom significantly influences the reactivity of the aromatic portion, making it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Patterns

The aromatic ring of N-ethyl-4-hydroxy-dihydroindole is activated towards electrophilic aromatic substitution (EAS) by two powerful electron-donating groups: the secondary amine in the dihydro-pyrrole ring and the hydroxyl group at the C4 position. Both groups are ortho-, para-directing.

The N-ethyl group acts as a strong activating group, directing electrophiles to the positions ortho (C7) and para (C5) to the nitrogen atom.

The hydroxyl group at C4 is also a strong activator, directing incoming electrophiles to its ortho (C3 and C5) and para (C7) positions.

The combined influence of these two groups results in a highly activated aromatic system. The C5 and C7 positions are particularly electron-rich due to the synergistic directing effects of both the nitrogen and the hydroxyl group. Consequently, electrophilic substitution on N-ethyl-4-hydroxy-dihydroindole is predicted to occur predominantly at the C5 and C7 positions. Standard electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govksu.edu.samasterorganicchemistry.com

Nucleophilic Addition and Substitution Reactions

The dihydroindole core is inherently electron-rich, which generally makes it resistant to nucleophilic attack. Nucleophilic substitution or addition directly on the carbon atoms of the dihydroindole ring is uncommon unless the ring is activated by strong electron-withdrawing groups, which is not the case for N-ethyl-4-hydroxy-dihydroindole.

However, nucleophilic substitution can occur at the nitrogen atom (N1) under specific circumstances, particularly if a suitable leaving group is present. For instance, studies on 1-hydroxyindoles have shown that they can undergo nucleophilic substitution at the N1 position. clockss.orgcore.ac.uk While not a direct reaction on the core carbons, it highlights a potential reactivity pathway for N-functionalized indoles. The latent nucleophilicity of the indole (B1671886) side chain is a key aspect of its chemistry. nih.gov

Ring-Opening and Rearrangement Processes

The dihydroindole skeleton can participate in rearrangement reactions, particularly under acidic conditions. A notable transformation is the aza-semipinacol rearrangement, which has been observed in spiro-indoline derivatives. researchgate.netresearchgate.net This type of reaction involves the migration of an alkyl or aryl group, leading to a ring expansion or contraction and the formation of a new heterocyclic scaffold. For N-ethyl-4-hydroxy-dihydroindole derivatives, such rearrangements could be initiated by protonation of the hydroxyl group, followed by the departure of water to form a carbocation, which then triggers a skeletal reorganization.

Oxidative cleavage is another process that can alter the dihydroindole core. While often associated with the indole double bond, oxidative conditions can lead to the opening of the heterocyclic ring, as seen in the conversion of oxindoles to other scaffolds. nih.gov

Transformations of the 4-Hydroxyl Group

The 4-hydroxyl group is a versatile functional handle, enabling a variety of synthetic modifications through reactions common to phenols and secondary alcohols.

Etherification and Esterification

The phenolic hydroxyl group of N-ethyl-4-hydroxy-dihydroindole can be readily converted into ethers and esters. These reactions are fundamental for modifying the compound's properties and for introducing further functionalities.

Etherification: This is typically achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide.

Esterification: This can be accomplished through several methods, including reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine, or directly with a carboxylic acid under acidic catalysis (Fischer esterification) or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

TransformationReagentsConditionsProduct Type
Etherification (Williamson)Alkyl Halide (e.g., CH₃I, C₂H₅Br), Base (e.g., NaH, K₂CO₃)Aprotic Solvent (e.g., DMF, Acetone)4-Alkoxy-N-ethyl-dihydroindole
Esterification (from Acid Chloride)Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine, Et₃N)Aprotic Solvent (e.g., CH₂Cl₂)4-Acyloxy-N-ethyl-dihydroindole
Esterification (from Anhydride)Acid Anhydride (e.g., (CH₃CO)₂O), Base or Acid CatalystSolvent or Neat, Heat may be required4-Acyloxy-N-ethyl-dihydroindole
Esterification (DCC Coupling)Carboxylic Acid, DCC, DMAP (catalyst)Aprotic Solvent (e.g., CH₂Cl₂)4-Acyloxy-N-ethyl-dihydroindole

Oxidation to Carbonyl Functionalities

Oxidation of the 4-hydroxyl group on the N-ethyl-4-hydroxy-dihydroindole scaffold presents an interesting chemical challenge. As the hydroxyl group is attached to an aromatic ring, its oxidation does not yield a simple ketone while maintaining the benzene ring structure. Instead, oxidation leads to the formation of quinone-type structures.

Specifically, the oxidation of a 4-hydroxyindoline derivative would be expected to yield a quinone imine. This transformation involves a two-electron oxidation process, often facilitated by various oxidizing agents. The resulting quinone imine is a highly electrophilic species and can serve as a versatile intermediate for further synthetic transformations, including Michael additions. academie-sciences.frnih.govnih.govmdpi.com The synthesis of 4-hydroxyindoles can proceed through the oxidation of a tetrahydroindol-4(5H)-one, indicating that the reverse process, the oxidation of the 4-hydroxyindoline, is a key transformation. core.ac.uk

TransformationPotential Oxidizing AgentsExpected ProductNotes
Oxidation to Quinone ImineFremy's Salt, Salcomine-O₂, Certain Enzymatic Systems (e.g., Tyrosinase)N-ethyl-6,7-dihydro-1H-indol-4,5-dione (Quinone Imine)Product is typically highly reactive and may undergo further reactions.

Elimination Reactions

Elimination reactions involving the 4-hydroxy group of N-ethyl-4-hydroxy-dihydroindole derivatives provide a key pathway to the corresponding indole systems. The ease of this dehydration is influenced by the substitution pattern on the dihydroindole ring and the reaction conditions employed.

Acid-Catalyzed Dehydration:

In the presence of acid catalysts, the 4-hydroxyl group can be protonated to form a good leaving group (water), facilitating its elimination and subsequent aromatization to the indole ring. This transformation is a common final step in several indole syntheses that proceed through a dihydroindole intermediate. The reaction typically proceeds readily, driven by the thermodynamic stability of the resulting aromatic indole core.

ReactantCatalystProductNotes
N-ethyl-4-hydroxy-dihydroindoleH₂SO₄ or TsOHN-ethyl-4-hydroxyindoleAromatization to the corresponding indole.
Substituted N-ethyl-4-hydroxy-dihydroindolesAcidic conditionsSubstituted N-ethyl-4-hydroxyindolesThe nature and position of substituents can influence the reaction rate.

Table 1: Examples of Acid-Catalyzed Dehydration of N-ethyl-4-hydroxy-dihydroindole Derivatives

Reactivity at the N-Ethyl Position

The N-ethyl group of N-ethyl-4-hydroxy-dihydroindole offers opportunities for further synthetic modifications, allowing for the introduction of diverse functionalities.

Further Functionalization of the N-Ethyl Moiety

While the nitrogen of the dihydroindole is already alkylated with an ethyl group, this moiety can be further functionalized, although such reactions are less common than modifications on the ring system itself.

Oxidation of the N-Ethyl Group:

Radical Halogenation:

Under radical conditions, the benzylic-like protons on the methylene (B1212753) group of the N-ethyl substituent can be susceptible to halogenation. This would introduce a handle for subsequent nucleophilic substitution reactions, allowing for the extension of the N-ethyl chain or the introduction of other functional groups.

Reaction TypeReagentPotential Product
OxidationStrong Oxidizing AgentN-acetyl-4-hydroxy-dihydroindole
Radical HalogenationNBS, AIBNN-(1-bromoethyl)-4-hydroxy-dihydroindole

Table 2: Potential Functionalization Reactions at the N-Ethyl Position

Functional Group Interconversions on the Dihydroindole Ring System

The dihydroindole ring system of N-ethyl-4-hydroxy-dihydroindole, with its hydroxyl group and potential for further substitution, is amenable to a variety of functional group interconversions.

Oxidation of the 4-Hydroxy Group:

The secondary alcohol at the 4-position can be oxidized to the corresponding ketone, yielding N-ethyl-4-oxo-dihydroindole. A range of oxidizing agents, such as chromium-based reagents (e.g., PCC, PDC) or milder, more selective methods like Swern or Dess-Martin oxidation, can be employed for this transformation. The resulting 4-oxo derivative is a valuable intermediate for further synthetic elaborations, including nucleophilic additions to the carbonyl group.

Etherification of the 4-Hydroxy Group:

The hydroxyl group can be converted into an ether functionality through Williamson ether synthesis. Deprotonation with a suitable base followed by reaction with an alkyl halide allows for the introduction of a variety of alkyl or aryl groups at the 4-position. This modification can be used to alter the steric and electronic properties of the molecule.

Esterification of the 4-Hydroxy Group:

Esterification of the 4-hydroxyl group can be achieved by reaction with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a coupling agent like DCC). This transformation is useful for protecting the hydroxyl group or for introducing specific ester moieties.

Electrophilic Aromatic Substitution on the Benzene Ring:

While the dihydroindole ring is not fully aromatic, the benzene portion can undergo electrophilic substitution reactions. The directing effects of the fused pyrrolidine (B122466) ring and the hydroxyl group will influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. The conditions for these reactions need to be carefully controlled to avoid side reactions, such as oxidation of the electron-rich ring system.

TransformationReagent(s)Product
OxidationPCCN-ethyl-4-oxo-dihydroindole
Etherification1. NaH, 2. RXN-ethyl-4-alkoxy-dihydroindole
EsterificationAcyl chloride, PyridineN-ethyl-4-acyloxy-dihydroindole
NitrationHNO₃, H₂SO₄N-ethyl-nitro-4-hydroxy-dihydroindole

Table 3: Functional Group Interconversions on the Dihydroindole Ring

Research on Derivatives and Analogues of N Ethyl 4 Hydroxy Dihydroindole

Design and Synthesis of Structurally Modified Analogues for Research Purposes

The design and synthesis of analogues based on the dihydroindole framework are driven by the need to explore structure-activity relationships (SAR) and to develop tool compounds for biological research. Synthetic strategies often focus on creating libraries of related compounds by systematically altering different parts of the molecule.

The inherent structure of the dihydroindole ring system allows for extensive modification. Chemists can introduce a wide array of substituents at various positions on both the aromatic ring and the pyrroline (B1223166) portion of the scaffold.

Key areas for modification include:

N1-Substitution: The nitrogen atom of the dihydroindole ring is a common site for modification. While the parent compound in this context is N-ethyl, researchers have synthesized analogues with different alkyl or aryl groups to probe the influence of this substituent's size and electronics. For instance, synthetic schemes have been developed to introduce substituents like 4-fluorobenzyl groups onto the indoline (B122111) nitrogen. acs.org

Aromatic Ring Substitution: The benzene (B151609) portion of the scaffold can be functionalized with various groups such as halogens, nitro groups, or hydroxyl groups. These modifications can significantly alter the electronic properties and potential intermolecular interactions of the molecule. For example, 5-nitroindoline (B147364) is a common starting material that allows for further chemical manipulation at that position. acs.org

The synthesis of these analogues often employs multi-step reaction sequences. A common approach involves starting with a substituted indole (B1671886) or nitro-containing precursor and then performing cyclization and reduction steps to form the dihydroindole core. Subsequent N-alkylation or acylation can then be used to introduce the desired substituent on the nitrogen atom. acs.org

Table 1: Examples of Synthetic Modifications on the Indoline Scaffold

Starting Material Reagents/Conditions Modification Type Resulting Moiety Reference
5-Nitroindoline Triphosgene, 2,2-dimethylpropan-1-amine C5 Amine Functionalization 5-aminoindoline derivative acs.org
5-Nitroindoline 4-fluorobenzoyl chloride N1-Acylation N-(4-fluorobenzoyl)-5-nitroindoline acs.org
Indoline 4-fluorobenzyl bromide N1-Alkylation N-(4-fluorobenzyl)indoline acs.org
Indole Fe(III)/NaBH₄ Core Oxidation/Reduction Dihydroindole/Indole Core acs.org

Synthesis of Complex Dihydroindole-Containing Natural Product Analogues

The dihydroindole core is a key structural feature in many biologically active natural products, particularly in a large class of indole alkaloids. nih.govrsc.org Synthetic chemists often aim to create analogues of these natural products to better understand their biological function or to develop new therapeutic agents. The total synthesis of complex molecules like vinblastine, which contains a vindoline (B23647) (a complex dihydroindole) subunit, showcases the importance of this scaffold. acs.org

The strategies for synthesizing these complex analogues often involve the development of novel reaction methodologies. nih.gov For example, transition metal-catalyzed reactions, such as those using palladium, have become powerful tools for constructing the core architecture of these molecules. nih.govresearchgate.net These methods enable the efficient formation of the polycyclic systems found in many indole alkaloids. The pursuit of synthesizing these natural products has led to new catalyst designs and innovative synthetic routes. nih.gov

Development of N-Hydroxyindole and Related Derivatives

The N-hydroxyindole moiety is an intriguing structural feature found in some natural products and has attracted considerable attention from medicinal chemists. nih.govunito.it The introduction of an N-hydroxy group can significantly alter the biological properties of the parent indole or dihydroindole. Synthetic N-hydroxyindoles have been investigated for various biological activities. nih.gov

Several synthetic routes to N-hydroxyindoles have been established. One method involves the base-mediated cyclization of specific precursors, such as alkyl 2-(2-nitroaryl)-2-butenoates. nih.gov This approach can yield N-hydroxyindoles in a single step or can be adapted in a one-pot reaction to produce N-alkoxyindoles by adding an electrophile. nih.gov Another strategy involves the cycloaddition of nitrosoarenes with conjugated alkynones, which provides a direct and atom-economical pathway to stable N-hydroxy-3-aroylindoles. unito.it These synthetic developments are crucial for creating a diverse range of N-hydroxyindole derivatives for further study.

Table 2: Synthetic Methods for N-Hydroxyindole Derivatives

Precursors Key Reagent/Condition Product Type Reference
Alkyl 2-(2-nitroaryl)-2-butenoates Sodium tert-pentoxide N-Hydroxyindole nih.gov
Nitrosoarenes, Conjugated alkynones Toluene or dioxane at 80 °C N-Hydroxy-3-aroylindole unito.it

Conjugates and Hybrid Molecules Incorporating the Dihydroindole Moiety

To explore new biological functions or create multi-target agents, the dihydroindole scaffold can be chemically linked to other molecular entities to form conjugates or hybrid molecules. This approach leverages the structural features of the dihydroindole core while introducing the properties of the conjugated partner.

An example of this strategy is seen in the development of analogues of the potent Vinca alkaloids, such as vinblastine. acs.org In these complex molecules, the vindoline (dihydroindole) subunit is coupled with a catharanthine (B190766) subunit. Synthetic strategies that allow for the late-stage coupling of these two complex fragments are highly valuable as they permit the creation of novel analogues by modifying either half of the final molecule before the coupling step. acs.org This modular approach is powerful for systematically studying the structure-function properties of these intricate natural product-derived hybrids.

Spectroscopic Characterization Methodologies in Dihydroindole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, it is possible to map out the complete carbon framework and the relative positions of protons, providing definitive evidence for the proposed structure of N-ethyl-4-hydroxy-dihydroindole.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For N-ethyl-4-hydroxy-dihydroindole, distinct signals are expected for the protons on the aromatic ring, the dihydro-pyrrole ring, and the N-ethyl substituent.

Aromatic Region: The benzene (B151609) portion of the dihydroindole ring contains three aromatic protons. Their chemical shifts are influenced by the electron-donating hydroxyl (-OH) group and the fused dihydro-pyrrole ring. Typically, these protons would appear as multiplets in the range of δ 6.5-7.5 ppm. The specific coupling patterns (doublets, triplets) would depend on their positions relative to each other.

Dihydroindole Ring: The saturation at the 2- and 3-positions results in aliphatic signals. The two methylene (B1212753) (-CH₂-) groups at positions C2 and C3 are expected to appear as triplets, assuming coupling to each other, in the δ 2.5-3.5 ppm range. The proximity to the nitrogen atom would deshield the C2 protons more than the C3 protons.

N-Ethyl Group: The N-ethyl group would present a characteristic ethyl pattern: a quartet for the methylene protons (-NCH₂CH₃) around δ 3.0-3.5 ppm, coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-NCH₂CH₃) further upfield, typically around δ 1.0-1.5 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet. Its chemical shift is highly variable (δ 4.0-8.0 ppm) and depends on factors such as solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for N-ethyl-4-hydroxy-dihydroindole. Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂CH₃ (Ethyl)1.0 - 1.5Triplet~7
-CH₂- (C3)2.5 - 3.0Triplet~8
-CH₂CH₃ (N-Ethyl)3.0 - 3.5Quartet~7
-CH₂- (C2)3.2 - 3.7Triplet~8
Ar-H6.5 - 7.5MultipletN/A
-OH4.0 - 8.0Broad SingletN/A

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aliphatic, aromatic, attached to a heteroatom).

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C4) would be significantly deshielded, appearing at the lower end of this range (around δ 150-155 ppm). The carbons at the ring junction (C3a and C7a) would also have characteristic shifts.

Aliphatic Carbons: Four signals are expected in the aliphatic region. The two methylene carbons of the dihydro-pyrrole ring (C2 and C3) would appear in the δ 25-55 ppm range. The N-ethyl group would show two signals: one for the methylene carbon (~δ 40-50 ppm) and one for the methyl carbon (~δ 12-18 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for N-ethyl-4-hydroxy-dihydroindole. Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂C H₃ (Ethyl)12 - 18
-C H₂- (C3)25 - 35
-C H₂CH₃ (N-Ethyl)40 - 50
-C H₂- (C2)45 - 55
Aromatic C-H110 - 130
Aromatic C (Quaternary)130 - 145
Aromatic C-OH (C4)150 - 155

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. mendeley.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations for N-ethyl-4-hydroxy-dihydroindole would include:

Cross-peaks between adjacent aromatic protons.

A correlation between the protons on C2 and C3 of the dihydroindole ring.

A strong cross-peak between the methylene and methyl protons of the N-ethyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. mendeley.com It allows for the unambiguous assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. nih.gov It is instrumental in connecting different fragments of the molecule. For instance, HMBC would be expected to show correlations from the N-CH₂ protons of the ethyl group to both C2 and C7a of the dihydroindole core, confirming the point of attachment. nih.govacs.org Similarly, correlations from the aromatic protons to the quaternary carbons would solidify the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For N-ethyl-4-hydroxy-dihydroindole (C₁₀H₁₃NO), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula.

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion would be observed. nih.gov The fragmentation of simple indoles and their derivatives often involves characteristic losses. scirp.orgacs.org Plausible fragmentation pathways for N-ethyl-4-hydroxy-dihydroindole could include:

Alpha-Cleavage: Cleavage of the bond beta to the nitrogen atom, resulting in the loss of a methyl radical (•CH₃) from the N-ethyl group, is a common pathway for N-alkyl amines.

Loss of the Ethyl Group: Cleavage of the N-C bond can lead to the loss of an ethyl radical (•CH₂CH₃), yielding a fragment corresponding to the 4-hydroxy-dihydroindole cation.

Ring Fragmentation: The dihydroindole ring system may undergo specific cleavage patterns, providing further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of N-ethyl-4-hydroxy-dihydroindole would be expected to show several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. perkinelmer.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydro-pyrrole and ethyl groups would be observed as stronger bands just below 3000 cm⁻¹.

C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon stretching within the aromatic ring.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the fingerprint region, typically around 1200-1260 cm⁻¹.

C-N Stretch: The aliphatic C-N stretching vibration would appear in the 1020-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The spectrum is characterized by the wavelengths of maximum absorbance (λₘₐₓ).

The chromophore in N-ethyl-4-hydroxy-dihydroindole is essentially a substituted N-alkylaniline. Unlike indole (B1671886), which has a fully aromatic bicyclic system, the saturation at the 2,3-position alters the electronic properties significantly. The spectrum would likely show absorption bands characteristic of π → π* transitions. The presence of the hydroxyl group, an auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted N-ethyldihydroindole. nih.gov For similar hydroxy-substituted indole derivatives, absorption maxima can be observed in the 250-300 nm range. nih.gov

Advanced Spectroscopic and Diffraction Techniques

Advanced analytical methods are indispensable for the unambiguous structural characterization of novel chemical entities. Techniques that probe the three-dimensional arrangement of atoms and the stereochemical nature of molecules are particularly important in pharmaceutical and materials science.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise atomic and molecular structure of a crystalline solid. thepharmajournal.com By analyzing the diffraction pattern produced when a beam of X-rays interacts with a single crystal, researchers can deduce the three-dimensional arrangement of atoms, providing exact measurements of bond lengths, bond angles, and torsion angles. mkuniversity.ac.in This method is considered the gold standard for structural elucidation, offering unambiguous proof of a compound's connectivity and conformation in the solid state. mkuniversity.ac.in

The process involves growing a high-quality single crystal of the substance, which can be the rate-limiting step. nih.gov This crystal is then mounted on a diffractometer, and a beam of X-rays is directed at it. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the final crystal structure is determined and refined. nih.gov

In the context of dihydroindole research, X-ray crystallography provides critical information. For instance, it can confirm the regiochemistry of substituents on the dihydroindole core, elucidate the puckering of the five-membered ring, and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. acs.orgmdpi.com This information is vital in pharmaceutical sciences for identifying different crystalline forms (polymorphs) of a drug substance, which can have significant implications for its physical properties and bioavailability. americanpharmaceuticalreview.commdpi.com

While crystallographic data for N-ethyl-4-hydroxy-dihydroindole is not publicly available, the following table presents representative data for a related substituted indole derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction analysis. mdpi.com

ParameterValue
Empirical FormulaC19H14BrN5S
Formula Weight436.32
Temperature120(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a5.9308(2) Å
b10.9695(3) Å
c14.7966(4) Å
α100.5010(10)°
β98.6180(10)°
γ103.8180(10)°
Volume900.07(5) Å3

This table illustrates crystallographic data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex heterocyclic system containing an indole moiety, demonstrating the precise structural parameters obtained through X-ray diffraction analysis. mdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.comspectroscopyeurope.com It is a powerful technique for studying the stereochemical features of molecules and is particularly sensitive to the three-dimensional structure of a compound in solution. nih.govcreative-biostructure.com Chirality is a fundamental property in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic profiles. nih.gov

CD spectroscopy is widely used to determine the absolute configuration of chiral compounds. creative-proteomics.comnifdc.org.cnmtoz-biolabs.com The experimental CD spectrum of an unknown compound is compared to the spectrum of a related compound with a known configuration or, more reliably, to a spectrum predicted by quantum mechanical calculations. spectroscopyeurope.comnih.gov The sign (positive or negative) and intensity of the observed Cotton effects in the CD spectrum provide detailed information about the molecule's stereochemistry. thieme-connect.de

For dihydroindole derivatives that possess one or more chiral centers, CD spectroscopy can provide crucial insights. The technique can confirm the enantiomeric purity of a sample and be used to assign the absolute configuration of newly synthesized chiral dihydroindoles. nifdc.org.cn The analysis of the CD spectrum can reveal conformational details of the molecule in solution, which may differ from its solid-state structure. creative-biostructure.com

The following interactive table provides an example of the type of data that can be obtained from a CD spectrum for a chiral molecule, illustrating the key parameters used in stereochemical analysis.

Wavelength (λmax, nm)Molar Ellipticity ([θ])Sign of Cotton EffectProbable Electronic Transition
285-4500Negativen → π
254+12000Positiveπ → π
220+8500Positiveπ → π*

This table presents hypothetical but representative CD spectral data for a chiral organic molecule. The wavelength (λmax) indicates the position of maximum absorption difference, the molar ellipticity ([θ]) quantifies the magnitude of this difference, and the sign of the Cotton effect is directly related to the molecule's absolute configuration.

Q & A

Q. Q. How can researchers ethically justify animal studies involving N-ethyl-4-hydroxy-dihydroindole derivatives?

  • Methodological Answer : Align with ARRIVE 2.0 guidelines: Justify sample sizes via power analysis, minimize suffering through humane endpoints, and obtain IACUC approval. Include negative controls to distinguish compound-specific effects from systemic toxicity .

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